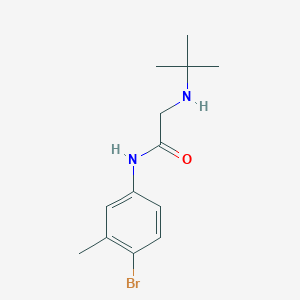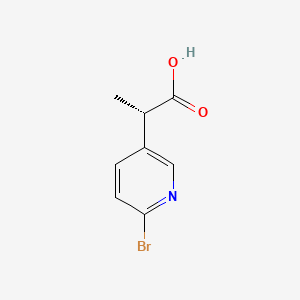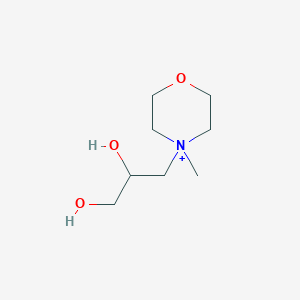
2-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1-ethyl-1H-pyrazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol, and bases like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-4-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(1-methyl-1H-pyrazol-4-yl)-4-fluorobenzamide
- 2-bromo-N-(1-ethyl-1H-pyrazol-3-yl)-4-fluorobenzamide
- 2-chloro-N-(1-ethyl-1H-pyrazol-4-yl)-4-fluorobenzamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(1-ethyl-1H-pyrazol-4-yl)-4-fluorobenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and the ethyl group on the pyrazole ring can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C12H11BrFN3O |
|---|---|
Molecular Weight |
312.14 g/mol |
IUPAC Name |
2-bromo-N-(1-ethylpyrazol-4-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C12H11BrFN3O/c1-2-17-7-9(6-15-17)16-12(18)10-4-3-8(14)5-11(10)13/h3-7H,2H2,1H3,(H,16,18) |
InChI Key |
NTRNEUUELDLHFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC(=O)C2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diphenyl(2'-(triethoxysilyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14916714.png)

![3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14916740.png)


![ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B14916751.png)




![2,4,6-Trichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14916783.png)
